

Propynylamine: A Technical Guide to Commercial Availability, Synthesis, and Applications for Researchers

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Compound of Interest

Compound Name: Propynylamine

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Introduction

Propynylamine, also known as propargylamine or 2-propyn-1-amine, is a versatile primary amine containing a terminal alkyne functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and bioconjugation strategies. Its derivatives are notably recognized for their role as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases like Parkinson's disease. This guide provides an in-depth overview of the commercial availability of **Propynylamine**, detailed experimental protocols for its use, and a look into its application in key biological pathways.

Commercial Availability and Suppliers

Propynylamine and its more stable hydrochloride salt are readily available from a multitude of commercial chemical suppliers. These compounds are offered in various grades and quantities to suit a range of research and development needs.

Propynylamine (CAS: 2450-71-7)

Supplier	Purity/Grade	Available Quantities
Sigma-Aldrich (Merck)	98%	1 g, 5 g, 25 g, 250 g
Thermo Fisher Scientific	98%	25 g
AOBChem	97%	250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g
Matrix Scientific	98%	25 g

Propynylamine hydrochloride (CAS: 15430-52-1)

Supplier	Purity/Grade	Available Quantities
Sigma-Aldrich (Merck)	95%	10 g
Conier Chem&Pharma Limited	99%	Inquire for quantities

Physical and Chemical Properties

Property	Propynylamine	Propynylamine hydrochloride
Molecular Formula	C ₃ H ₅ N	C ₃ H ₆ ClN
Molecular Weight	55.08 g/mol	91.54 g/mol
Boiling Point	83-84 °C	N/A
Melting Point	N/A	178-182 °C
Density	0.86 g/mL at 25 °C	N/A
Refractive Index	n ₂₀ /D 1.449	n ₂₀ /D 1.417

Experimental Protocols

Propynylamine is a key reagent in several important organic reactions. Below are detailed protocols for its application in the synthesis of derivatives and in bioconjugation.

Protocol 1: Synthesis of Propargylamine Derivatives via A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for synthesizing propargylamine derivatives.

Materials:

- Aldehyde (1.0 mmol)
- Secondary amine (1.2 mmol)
- Terminal alkyne (e.g., phenylacetylene) (1.1 mmol)
- Copper(I) iodide (CuI) (5 mol%)
- Solvent (e.g., Toluene)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard glassware for workup and purification

Procedure:

- To a round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.1 mmol), and CuI (5 mol%) in toluene.
- Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the mixture with an organic solvent such as ethyl acetate (3 x 15 mL).

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired propargylamine derivative.

Protocol 2: Bioconjugation of an Azide-Modified Molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propynylamine's terminal alkyne is ideal for "click chemistry," a highly efficient and specific reaction for bioconjugation.

Materials:

- **Propynylamine** or a propargyl-modified molecule (1.0 equivalent)
- Azide-modified biomolecule (e.g., peptide, protein) (1.0-1.2 equivalents)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (1-5 mol%)
- Sodium ascorbate (5-10 mol%)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, 1-5 mol%)
- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Standard laboratory equipment for purification (e.g., size-exclusion chromatography, dialysis)

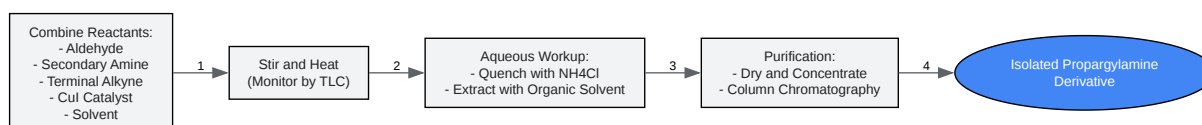
Procedure:

- Preparation of Stock Solutions:
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
 - Prepare a 50 mM stock solution of CuSO_4 in deionized water.

- (Optional) Prepare a 250 mM stock solution of THPTA in deionized water.
- Reaction Setup:
 - In a reaction vial, dissolve the azide-modified biomolecule in the reaction buffer.
 - Add 1.0 to 1.2 molar equivalents of the propargylamine or propargyl-modified molecule.
 - (Optional) In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
 - Add the copper catalyst (or copper/ligand complex) to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction and Purification:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be protected from light.
 - Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
 - Upon completion, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and catalyst.

Visualizing Key Pathways and Workflows

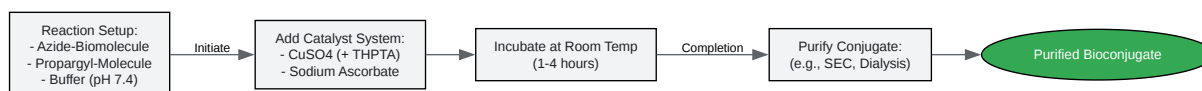
A³ Coupling Experimental Workflow



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Caption: A streamlined workflow for the synthesis of propargylamine derivatives via A³ coupling.

Bioconjugation via Click Chemistry

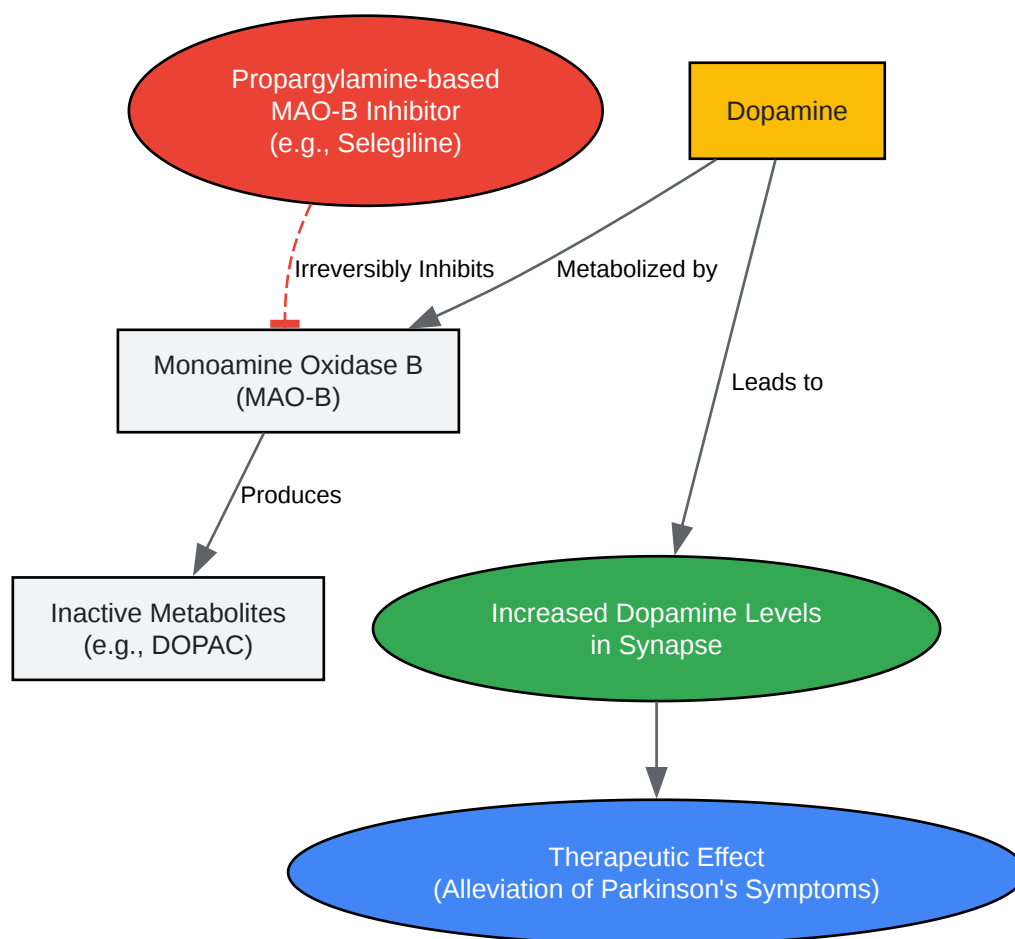


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Caption: Experimental workflow for the bioconjugation of molecules using CuAAC "click chemistry".

Monoamine Oxidase B (MAO-B) Inhibition Pathway

Propargylamine derivatives, such as selegiline and rasagiline, are potent irreversible inhibitors of MAO-B. This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these drugs increase the levels of dopamine, which is beneficial in treating the motor symptoms of Parkinson's disease.^[1]



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Caption: Inhibition of dopamine metabolism by a propargylamine-based MAO-B inhibitor.

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References

- 1. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy [explorationpub.com]
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